![molecular formula C22H25N3O4S2 B2641407 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 441289-43-6](/img/structure/B2641407.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C27H27ClN2O4S
- Molecular Weight : 511.0 g/mol
- IUPAC Name : N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
This compound features a sulfonamide group linked to a piperidine moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound was tested against human lung cancer cell lines (A549, HCC827, NCI-H358) and demonstrated promising results in inhibiting tumor growth with IC50 values ranging from 6.26 to 20.46 μM in different assay formats .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Doxorubicin | A549 | 1.31 ± 0.11 |
Staurosporine | HCC827 | 0.047 ± 0.007 |
Compound X (similar structure) | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some analogs was reported as low as 0.25 µg/mL against S. aureus, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
HSGN-94 | S. aureus | 0.25 |
Analog Y | E. coli | 2 |
The proposed mechanisms for the biological activity of this class of compounds include:
- DNA Binding : Many benzothiazole derivatives interact with DNA, inhibiting DNA-dependent enzymes and disrupting replication processes.
- Enzyme Inhibition : Compounds may act as inhibitors of specific kinases or other enzymes involved in tumor growth and bacterial replication.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Recent studies have explored the efficacy of related compounds in vivo, demonstrating reduced tumor sizes in xenograft models when treated with sulfonamide derivatives similar to the compound . For example, a study indicated that compounds with a piperidine structure showed significant tumor regression in mouse models with colon cancer .
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes implicated in metabolic disorders. For instance, similar compounds have been shown to inhibit 11 β-hydroxysteroid dehydrogenase type 1 , which is associated with conditions such as obesity and diabetes.
Potential Mechanisms of Action
The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with active sites of enzymes, potentially leading to inhibition.
- Modulation of Receptor Activity : The structural components may allow for binding to specific receptors involved in metabolic pathways.
Diabetes and Metabolic Disorders
Due to its potential role as an enzyme inhibitor, this compound may be explored for its applications in treating metabolic disorders like diabetes. Its ability to modulate glucose metabolism through enzyme inhibition could make it a candidate for further research in this area.
Cancer Research
The unique structure suggests potential applications in oncology. Compounds with similar configurations have shown cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives have demonstrated selective toxicity towards malignant cells while sparing non-malignant cells .
Table 1: Summary of Biological Activities
Synthetic Routes and Production
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reaction of appropriate amines with benzoyl chlorides.
- Introduction of the Sulfonyl Group : Utilizing sulfonyl chlorides under basic conditions.
- Attachment of the Piperidine Ring : Nucleophilic substitution reactions involving piperidine derivatives.
These synthetic methods highlight the complexity and versatility of the compound, making it suitable for various research applications.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-11-15(2)13-25(12-14)31(27,28)17-9-7-16(8-10-17)21(26)24-22-23-20-18(29-3)5-4-6-19(20)30-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKUABCRDHDOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.